molecular formula C7H13NO2 B15339266 {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol

{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol

Cat. No.: B15339266
M. Wt: 143.18 g/mol
InChI Key: ZTKBENAYKANNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable furan derivative with an amine, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

    Oxidation: Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions, often using catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts like palladium or platinum.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKBENAYKANNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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